3-Pentyn-2-ol, 5-(4-fluorophenoxy)-
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Overview
Description
3-Pentyn-2-ol, 5-(4-fluorophenoxy)- is an organic compound with the molecular formula C11H11FO2 It is characterized by the presence of a pentynol group and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-ol, 5-(4-fluorophenoxy)- typically involves the reaction of 4-fluorophenol with 3-pentyn-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pentyn-2-ol, 5-(4-fluorophenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Pentyn-2-ol, 5-(4-fluorophenoxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentyn-2-ol, 5-(4-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Pentyn-2-ol
- 4-Fluorophenol
- 5-(4-Chlorophenoxy)-3-pentyn-2-ol
Uniqueness
3-Pentyn-2-ol, 5-(4-fluorophenoxy)- is unique due to the presence of both a pentynol group and a fluorophenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
305805-77-0 |
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Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)pent-3-yn-2-ol |
InChI |
InChI=1S/C11H11FO2/c1-9(13)3-2-8-14-11-6-4-10(12)5-7-11/h4-7,9,13H,8H2,1H3 |
InChI Key |
ZXTYUTKVQRUBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCOC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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